4-(2,6-Dichlorophenyl)-1-butene
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Description
4-(2,6-Dichlorophenyl)-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Toxicity Studies
Research into the metabolism and toxicity of related compounds, such as butadiene and its metabolites, provides insight into the potential applications and implications of similar compounds like 4-(2,6-Dichlorophenyl)-1-butene. For instance, a study on the species differences in the metabolism of butadiene to urinary metabolites suggests a correlation between the metabolism pathways of butadiene and the susceptibility to its toxicity across different species, which might be relevant for understanding the metabolism and potential toxicological effects of this compound (Sabourin et al., 1992).
Environmental and Biological Impact Studies
The study of chlorophenols, which share structural similarities with this compound, in the context of their role as environmental pollutants or biological agents, can also provide relevant insights. For example, research on the role of 2,6-dichlorophenol as a tick sex pheromone highlights the ecological and biological interactions of chlorinated compounds, potentially informing studies on the ecological impacts or biological applications of this compound (Yoder et al., 2002).
Carcinogenicity and Mutagenicity Research
The carcinogenic and mutagenic potential of compounds structurally related to this compound, such as chloroprene and butadiene, has been extensively studied. These studies can shed light on the potential health risks associated with exposure to this compound and inform safety guidelines and regulatory policies. For example, a study on the carcinogenicity of chloroprene in rats and mice highlights the importance of understanding the dose-response relationships and species-specific effects of exposure, which could be relevant for assessing the risks associated with this compound (Melnick et al., 1999).
Properties
IUPAC Name |
2-but-3-enyl-1,3-dichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPFCPGZWEQLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557638 |
Source
|
Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117269-67-7 |
Source
|
Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.